molecular formula C8H11ClN2O B8524927 [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol

[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol

Cat. No.: B8524927
M. Wt: 186.64 g/mol
InChI Key: NYGSHZQSNRVOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a methylamino group attached to a pyridine ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-5-methylpyridin-3-amine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction and solvents to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylpyridin-3-amine: A precursor in the synthesis of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol.

    4-(Methylamino)pyridin-3-yl)methanol: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a chloro group and a methylamino group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol

InChI

InChI=1S/C8H11ClN2O/c1-5-7(10-2)6(4-12)3-11-8(5)9/h3,12H,4H2,1-2H3,(H,10,11)

InChI Key

NYGSHZQSNRVOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)CO)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-chloro-5-methyl-4-(methylamino)nicotinate (2.0 g, 8.8 mmol) in tetrahydrofuran (60 mL) was added lithium aluminium hydride at 0° C., and the mixture was stirred at RT for 1.5 h. LCMS monitored the reaction was completed. The reaction was quenched by sodium sulfate decahydrate (1.5 g) and filtrated. The filtrate was concentrated to get the title compound (1.4 g, crude) as a white solid. MS (ES+) C8H11ClN2O requires: 186, 188. found: 187, 189 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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